Cas no 920407-90-5 (2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide)

2-Ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide is a synthetic organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group and an ethoxybenzamide side chain. Its molecular structure is designed to enhance binding affinity and selectivity, making it a valuable intermediate in pharmaceutical research, particularly for targeting enzyme or receptor-based pathways. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, which facilitate its use in medicinal chemistry applications. The presence of the fluorophenyl moiety may contribute to improved metabolic stability and bioavailability. This compound is primarily utilized in preclinical studies for the development of novel therapeutic agents, emphasizing its potential in drug discovery.
2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide structure
920407-90-5 structure
Product Name:2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
CAS No:920407-90-5
MF:C21H20FN3O3
MW:381.400208473206
CID:5457973
Update Time:2025-06-09

2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
    • 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
    • Inchi: 1S/C21H20FN3O3/c1-2-27-19-6-4-3-5-17(19)21(26)23-13-14-28-20-12-11-18(24-25-20)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,26)
    • InChI Key: AFYJDIMSQFGTIX-UHFFFAOYSA-N
    • SMILES: C(NCCOC1=NN=C(C2=CC=C(F)C=C2)C=C1)(=O)C1=CC=CC=C1OCC

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Additional information on 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide

Research Brief on 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920407-90-5)

In recent years, the compound 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920407-90-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine and benzamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief aims to synthesize the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide, with particular emphasis on its role as a selective inhibitor of key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the protein kinase C (PKC) family, specifically PKC-θ, which is implicated in T-cell activation and autoimmune disorders. The study utilized molecular docking and in vitro assays to confirm the compound's binding efficacy and inhibitory activity, paving the way for its potential use in autoimmune disease therapeutics.

Further investigations into the pharmacokinetic profile of 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide have revealed favorable absorption and distribution properties, as well as moderate metabolic stability. A preclinical study conducted in rodent models indicated that the compound achieves sufficient plasma concentrations following oral administration, with a half-life conducive to once-daily dosing. These findings, reported in the European Journal of Pharmaceutical Sciences, suggest that the molecule could be a viable candidate for further development in oral formulations.

In addition to its kinase inhibitory activity, recent research has explored the compound's potential in targeting G-protein-coupled receptors (GPCRs). A 2024 study in Bioorganic & Medicinal Chemistry Letters identified 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide as a modulator of the adenosine A2A receptor, which plays a critical role in neuroprotection and anti-inflammatory responses. The study highlighted the compound's ability to attenuate neuroinflammation in vitro, suggesting its applicability in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Despite these promising findings, challenges remain in the clinical translation of 2-ethoxy-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide. Issues such as off-target effects and long-term toxicity profiles require further elucidation through extensive preclinical and clinical trials. Nevertheless, the compound's multifaceted pharmacological actions and structural versatility position it as a compelling subject for ongoing research in the chemical biology and pharmaceutical sectors.

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